1-methyl-3-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]-1,2-dihydropyridin-2-one
Description
Properties
IUPAC Name |
1-methyl-3-[3-(triazol-2-yl)azetidine-1-carbonyl]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O2/c1-15-6-2-3-10(11(15)18)12(19)16-7-9(8-16)17-13-4-5-14-17/h2-6,9H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCNNVNGNHXQPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CC(C2)N3N=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne.
Azetidine Ring Formation: This might involve cyclization reactions starting from appropriate precursors.
Coupling Reactions: The triazole and azetidine intermediates can be coupled with a pyridinone derivative under specific conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the triazole or pyridinone rings.
Reduction: Reduction reactions could target the carbonyl group or other functional groups.
Substitution: Various substitution reactions could occur, especially on the pyridinone ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
It appears that information regarding the applications of the compound "1-methyl-3-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]-1,2-dihydropyridin-2-one" is limited. However, based on the available search results, we can infer potential applications and relevant information based on its structural components and similar compounds.
Chemical Properties and Structure
The compound this compound contains a triazole ring, an azetidine ring, and a pyridinone moiety.
Triazole Ring
Triazole compounds can interact with a variety of enzymes and receptors in biological systems, showing versatile biological activities. They influence biochemical pathways due to their ability to bind to different enzymes and receptors.
Azetidine Ring
The presence of the azetidine and pyridazinone rings can lead to compounds with better efficacy and lower toxicity profiles.
Pyridinone Moiety
Structural modifications of pyrimidine derivatives have been studied to optimize their biological activity.
Potential Applications
Given the structural components of this compound, it may have a range of potential effects depending on its specific targets.
Medicinal Chemistry
This compound is of interest in medicinal chemistry due to its potential biological activities. Compounds with similar structures are often of interest in medicinal chemistry due to their potential biological activities.
Research
This compound is a useful research compound suitable for many research applications.
Anti-TB activity
The compound can be used for the synthesis of a library of analogs and the method accessible here is operationally simple and has excellent yields . The title compounds, (1-(4-aryl)-1- H-1,2,3-triazol-4-yl)methyl, substitutedphenyl-6-methyl-2-o xo-1,2,3,4-tetrahydropyrimidine-5-carboxylates, have been tested for safety studies by 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay following in vitro antitubercular activity against H37R V and multidrug-resistant strains of Mycobacterium tuberculosis (MDR-MTB) by resazurin microplate assay plate method .
Antagonistic Activity
Research on this compound indicates various biological activities, primarily focusing on its potential as an antagonist in different receptor systems. Studies have shown that compounds similar to this compound exhibit antagonistic properties against specific receptors.
Formation of the Triazole Ring
This can be achieved through a click chemistry reaction between an azide and an alkyne.
Azetidine Ring Formation
This might involve cyclization reactions starting from appropriate precursors.
Coupling Reactions
The triazole and azetidine intermediates can be coupled with a pyridinone derivative under specific conditions.
Table of properties
| Property | Description |
|---|---|
| Triazole Ring | Capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities. |
| Azetidine Ring | Modifications in the azetidine and pyridazinone rings can lead to compounds with better efficacy and lower toxicity profiles. |
| Pyridinone Moiety | Structural modifications of pyrimidine derivatives have been extensively studied to optimize their biological activity. |
| Solubility | The compound is soluble in methanol. |
| Synthesis | Typically involves multi-step organic reactions, including the formation of the triazole ring through click chemistry, azetidine ring formation through cyclization, and coupling reactions between triazole and azetidine intermediates with a pyridinone derivative. Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production. |
Safety and Regulations
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, it might involve:
Molecular Targets: Binding to enzymes, receptors, or other proteins.
Pathways: Modulation of biochemical pathways, such as inhibition of enzyme activity or interference with protein-protein interactions.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
Target Compound vs. BK80026 ()
- BK80026 : 1-methyl-3-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidine-1-carbonyl}-1,2-dihydropyridin-2-one.
- Key Differences: Substituent: BK80026 has a sulfonyl-methylimidazole group instead of the triazole in the target compound. Molecular Weight: BK80026 (336.37 g/mol) is heavier due to the sulfonyl group.
Target Compound vs. 4k/4l ()
- 4k/4l : 1,2-dihydropyridines with benzimidazole and methylbenzylidene substituents.
- Key Differences :
- Substituents : 4k/4l feature benzimidazole and aromatic aldimine groups, whereas the target compound uses a triazole-azetidine motif.
- Melting Points : 4k/4l exhibit high melting points (227–239°C), suggesting strong intermolecular forces; the target compound’s triazole may reduce melting points due to weaker π-stacking .
Physicochemical Properties
Biological Activity
1-Methyl-3-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]-1,2-dihydropyridin-2-one is a synthetic organic compound characterized by its unique structural features, including a triazole ring and a dihydropyridinone moiety. This compound belongs to a class of triazole derivatives known for their diverse biological activities, including anticancer and antimicrobial properties.
The precise biological targets of this compound remain largely undefined; however, its structural similarity to other triazole compounds suggests potential interactions with various enzymes and receptors within biological systems. Triazoles are known to influence numerous biochemical pathways by binding to specific targets, which can lead to significant therapeutic effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole-containing compounds. For instance, derivatives exhibiting thymidylate synthase (TS) inhibition have shown promising results in vitro. The IC50 values for these compounds ranged from 1.95 to 4.24 µM, indicating substantial potency compared to standard chemotherapeutics like Pemetrexed (IC50 = 7.26 µM) .
In a comparative analysis of various triazole hybrids, one compound demonstrated IC50 values of 12.22 µM against HepG2 cells, which is comparable to doxorubicin (IC50 = 11.21 µM) . This suggests that this compound may share similar anticancer mechanisms.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Triazole Hybrid | HepG2 | 12.22 | |
| Doxorubicin | HepG2 | 11.21 | |
| Pemetrexed | Various | 7.26 |
Antimicrobial Activity
The antimicrobial efficacy of triazole derivatives has also been documented. Certain compounds have demonstrated significant inhibitory effects against Escherichia coli and Staphylococcus aureus, with some exhibiting comparable or superior activity relative to traditional antibiotics . The mechanism often involves disruption of cellular processes through enzyme inhibition.
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is influenced by their structural components. Modifications at specific positions on the triazole ring can enhance potency against cancer cell lines and microbial pathogens. For instance, electron-donating substituents on the phenyl ring have been correlated with increased cytotoxicity .
Case Studies
Several case studies have investigated the biological activity of triazole-containing compounds:
- Cytotoxicity Assessment : A series of synthesized triazole hybrids were evaluated for cytotoxic effects against various cancer cell lines (MCF-7, HCT-116). The most potent compound displayed an IC50 value significantly lower than that of standard treatments .
- Antimicrobial Efficacy : In another study, specific triazole derivatives were tested against clinical strains of bacteria. Results indicated that certain modifications led to enhanced antibacterial properties, showcasing the potential for developing new antimicrobial agents based on this scaffold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
